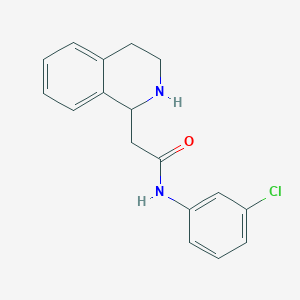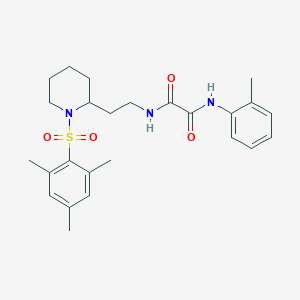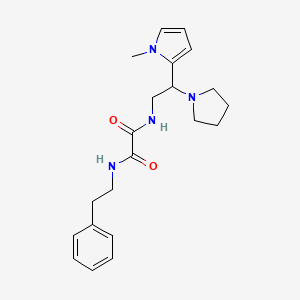
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . THIQ-based compounds are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Scientific Research Applications
Therapeutic Potential and Antiviral Applications
A novel derivative closely related to the compound , 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro. It demonstrated a considerable decrease in viral load and an increase in survival rates in Japanese encephalitis virus-infected mice, highlighting its therapeutic efficacy in treating Japanese encephalitis (Ghosh et al., 2008).
Applications in Neurology
Another research focus involves the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) AMPA receptor ligands. These compounds are explored to image brain diseases, with specific attention to their binding and structural characteristics (Gao et al., 2006).
Structural and Chemical Analysis
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the gel formation and crystalline solid state transformations under different treatments. This work contributes to understanding the structural behavior and potential applications of isoquinoline derivatives in material science (Karmakar et al., 2007).
Antimicrobial and Anticancer Studies
A study on the synthesis and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlights their significant antimicrobial activity and potential anticancer properties. This research underlines the compound's role in developing therapeutic agents against microbial infections and cancer (Mehta et al., 2019).
Crystallography and Molecular Docking
Crystal structure and Hirshfeld surface analysis studies provide insights into the molecular structure, hydrogen bonding, and intermolecular interactions of related tetrahydroisoquinoline compounds. These findings are crucial for understanding the compound's physical characteristics and for guiding the design of new molecules with desired properties (Akkurt et al., 2021).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-13-5-3-6-14(10-13)20-17(21)11-16-15-7-2-1-4-12(15)8-9-19-16/h1-7,10,16,19H,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCWCMSJVIGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)
![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)
![Tert-butyl N-[(4-formyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2588279.png)
![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)
![2,2-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B2588283.png)
![4-[2-(4-Methoxyphenyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2588284.png)